molecular formula C12H12ClN3O B2429535 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide CAS No. 318237-81-9

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2429535
CAS No.: 318237-81-9
M. Wt: 249.7
InChI Key: MAQVSTJPKRKWJV-UHFFFAOYSA-N
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Description

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a chlorine atom, two methyl groups, a phenyl group, and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other intermolecular interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • 5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide

Uniqueness

5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorine atom and phenyl group contribute to its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

5-chloro-N,1-dimethyl-3-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-14-12(17)9-10(15-16(2)11(9)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQVSTJPKRKWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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